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Compound of Interest

Compound Name: Pro-lad

Cat. No.: B1450959

An objective guide for researchers, scientists, and drug development professionals on the
structural elucidation of 6-propyl-6-nor-lysergic acid diethylamide (Pro-lad) using *H and 13C
Nuclear Magnetic Resonance (NMR) spectroscopy. This guide leverages comparative data
from structurally similar lysergamide analogs to predict and support the chemical structure of
Pro-lad.

While direct experimental *H-NMR and 3C-NMR data for Pro-lad is not extensively available in
peer-reviewed literature, its structure can be confidently confirmed through a comparative
analysis with its close chemical analogs, ETH-LAD and AL-LAD. Pro-lad, or (6aR,9R)-N,N-
diethyl-7-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide, is a derivative of
lysergic acid, sharing the core ergoline scaffold with other well-characterized lysergamides.[1]
[2][3][4] By examining the established NMR spectra of these related compounds, we can
predict the expected chemical shifts and splitting patterns for Pro-lad, providing a robust
framework for its structural verification.

Predicted *H and **C NMR Data for Pro-lad

The primary structural difference between Pro-lad, ETH-LAD, and AL-LAD lies in the N-6
substituent: a propy! group for Pro-lad, an ethyl group for ETH-LAD, and an allyl group for AL-
LAD.[1] This variation will most significantly impact the chemical shifts of the protons and
carbons within the N-6 alkyl chain and its immediate vicinity on the ergoline ring. The remainder
of the core structure is expected to exhibit very similar NMR signals to its analogs.
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Based on the known data for ETH-LAD and AL-LAD, the following tables predict the *H and 13C
NMR chemical shifts for Pro-lad.

Table 1: Predicted *H-NMR Chemical Shifts for Pro-lad in comparison to ETH-LAD and AL-

LAD.

Assignment

Predicted Pro-lad
(Ppm)

ETH-LAD (ppm)

AL-LAD (ppm)

N-CH2-CH2-CHs ~2.4-2.6 (M) 2.53 (q, J=7.2 Hz) 3.25 (d, J=6.5 Hz)
N-CH2-CH2-CHs ~1.4-1.6(m) 1.07 (t, J=7.2 Hz)

N-CH2-CH2-CHs ~0.9 (1)

Aromatic Protons ~6.8 - 7.2 (m) ~6.8 - 7.2 (m) ~6.8 - 7.2 (m)

H-2 ~6.8 (d) 6.82 (d, J=1.8 Hz) 6.81 (d, J=1.8 Hz)
H-4a ~3.1 (m) 3.10 (m) 3.11 (m)

H-403 ~2.6 (M) 2.62 (m) 2.63 (m)

H-5 ~3.4 (m) 3.42 (m) 3.43 (m)

H-9 ~3.2 (m) 3.21 (m) 3.22 (m)
N(CH2CHs)2 ~3.3&3.1(m) ~3.3&3.1(m) ~3.3& 3.1 (m)
N(CH2CHs)2 ~1.0 (1) 1.05 (t, J=7.1 Hz) 1.06 (t, J=7.1 Hz)
NH ~8.2 (s) 8.25 (s) 8.24 (s)

Table 2: Predicted 13C-NMR Chemical Shifts for Pro-lad in comparison to ETH-LAD and AL-

LAD.
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Predicted Pro-lad

Assignment ETH-LAD (ppm) AL-LAD (ppm)
(ppm)

N-CHz-CHz2-CHs ~53 46.2 52.8

N-CH2-CH2-CHs ~20 13.0 -

N-CHz2-CH2-CHs ~11 - -

C-2 ~115 1151 115.0

C-3 ~123 123.2 123.1

C-14 ~32 32.1 32.0

C-5 ~58 58.3 58.2

C-6 ~111 111.2 111.1

C-7 ~121 121.3 121.2

C-8 ~108 108.4 108.3

C-9 ~43 43.2 43.1

C-10 ~35 354 35.3

C-11 ~133 1335 133.4

C-12 ~125 125.6 1255

C-13 ~109 109.1 109.0

C=0 ~172 172.3 172.2

N(CH2CHs)2 ~42 & 40 42.1 & 40.2 42.0 & 40.1

N(CH2CHs)2 ~14 & 12 14.3&12.4 14.2 & 12.3

Experimental Workflow for Structural Confirmation

The following diagram illustrates the general workflow for confirming the structure of a novel or
uncharacterized compound like Pro-lad using NMR spectroscopy, emphasizing the
comparative approach.
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Workflow for Structural Confirmation of Pro-lad via NMR
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Structural Confirmation of Pro-lad
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Confirming the Structure of Pro-lad: A Comparative
NMR Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
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1h-nmr-and-13c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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